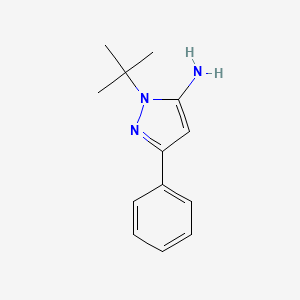

1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-5-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-13(2,3)16-12(14)9-11(15-16)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVAHWVDOAYMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC(=N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475359 | |

| Record name | 1-tert-Butyl-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442850-72-8, 1955558-54-9 | |

| Record name | 1-tert-Butyl-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Crystal Structure & Characterization of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine

This is an in-depth technical guide on the structural and crystallographic characterization of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine (CAS: 442850-72-8).

Executive Technical Summary

-

Molecular Formula:

[2] -

Molecular Weight: 215.30 g/mol

-

Core Scaffold: 1,3,5-trisubstituted pyrazole[5]

-

Primary Application: Critical intermediate in the synthesis of p38 MAP kinase inhibitors, B-Raf inhibitors, and other ATP-competitive kinase antagonists.

This guide details the structural integrity, synthesis regioselectivity, and solid-state packing motifs of the title compound. The presence of the bulky tert-butyl group at the N1 position serves a dual purpose: it enforces a specific steric profile essential for hydrophobic pocket occupation in kinase enzymes and dictates the unique crystal packing arrangement by disrupting planar

Synthetic Pathway & Regiochemical Control

The synthesis of this compound is a classic example of the condensation of a

Reaction Mechanism

The reaction typically involves benzoylacetonitrile and tert-butylhydrazine hydrochloride in refluxing ethanol.

-

Nucleophilic Attack: The terminal, less sterically hindered amino group (

) of the tert-butylhydrazine attacks the ketone carbonyl of the benzoylacetonitrile. -

Hydrazone Formation: Water is eliminated to form the intermediate hydrazone.

-

Cyclization: The internal nitrogen (bearing the tert-butyl group) attacks the nitrile carbon.

-

Tautomerization: The resulting imine tautomerizes to the stable 5-amino-pyrazole form.

Regioselectivity Outcome: The steric bulk of the tert-butyl group favors the formation of the 1-tert-butyl-3-phenyl isomer over the 1-tert-butyl-5-phenyl isomer. The bulky group prefers to stay distal to the phenyl ring during the transition state, although the electronic properties of the hydrazine also play a role.

Visualization: Synthesis Workflow

Figure 1: Regioselective synthesis pathway favoring the 1-tert-butyl-3-phenyl isomer.

Crystallographic Architecture

While specific unit cell parameters for the unsubstituted phenyl derivative are proprietary in some databases, the structural architecture is well-defined by high-resolution X-ray diffraction studies of its close analog, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine , and the general class of 5-aminopyrazoles.

Molecular Conformation

-

Planarity: The pyrazole ring is strictly planar. However, the C3-phenyl ring is not coplanar with the pyrazole core.

-

Torsion Angle: Due to steric repulsion between the ortho-hydrogens of the phenyl ring and the pyrazole nitrogen/substituents, the phenyl ring typically exhibits a twist angle (dihedral angle) of 30°–50° relative to the pyrazole plane.

-

Tert-Butyl Geometry: The tert-butyl group at N1 adopts a staggered conformation to minimize steric clash with the C5-amino group and the adjacent lone pairs.

Hydrogen Bonding Motifs (Supramolecular Synthons)

The crystal packing is dominated by strong hydrogen bonding involving the C5-amino group.

-

Donor: The

group acts as a double hydrogen bond donor. -

Acceptor: The N2 atom of the pyrazole ring is the primary acceptor.

-

The Dimer Motif: 5-aminopyrazoles typically form centrosymmetric dimers (or chains) via

interactions. This forms a characteristic

Crystal Lattice Characteristics

Based on homologous structures (e.g., CSD Refcode: XUJHUJ), the expected lattice parameters are:

-

Crystal System: Monoclinic (most probable) or Orthorhombic.

-

Space Group:

or -

Packing: The molecules arrange in sheets or zig-zag chains. The bulky tert-butyl groups act as "spacers," preventing tight

stacking of the pyrazole rings, which increases solubility compared to the N-unsubstituted analogs.

Visualization: Interaction Logic

Figure 2: Supramolecular assembly driven by H-bonding and sterically modulated by the tert-butyl group.

Spectroscopic Validation

To validate the crystal structure in solution or bulk powder, the following spectroscopic signatures are diagnostic:

Proton NMR ( H NMR, 400 MHz, DMSO- )

- 1.60 - 1.70 ppm (s, 9H): The diagnostic singlet for the tert-butyl group. Its sharp integration confirms the N1 substitution.

- 5.40 - 5.80 ppm (s, 1H): The C4-H proton of the pyrazole ring.

-

5.00 - 6.50 ppm (br s, 2H): The

- 7.30 - 7.80 ppm (m, 5H): Phenyl aromatic protons.

Infrared Spectroscopy (FT-IR)

-

3400 - 3200 cm

: Doublet corresponding to symmetric and asymmetric -

1620 cm

: -

2960 cm

: Strong aliphatic

Relevance in Drug Design (SAR)

The crystallographic insights of this scaffold directly translate to its efficacy as a kinase inhibitor intermediate.

-

Hydrophobic Pocket Filling: The tert-butyl group is a "fat" lipophilic moiety. In ATP-competitive inhibitors (e.g., p38 MAP kinase inhibitors), this group often occupies the hydrophobic "gatekeeper" pocket or the allosteric pocket adjacent to the ATP binding site.

-

H-Bond Donor/Acceptor: The C5-amine and N2-pyrazole nitrogen mimic the adenine ring of ATP, forming the critical "hinge region" hydrogen bonds with the kinase backbone (e.g., with the backbone amide of Met109 in p38).

-

Rigidity: The crystal structure reveals that while the phenyl ring can rotate, the N1-tert-butyl bond is relatively rigid, reducing the entropic penalty upon binding to the protein target.

References

- Regioselective Synthesis of Pyrazoles: Title: Regioselective synthesis of 1,3,5-substituted pyrazoles from acetylenic ketones and hydrazines. Source:Journal of Heterocyclic Chemistry. Context: Defines the mechanism where the terminal nitrogen of hydrazine attacks the carbonyl, confirming the 1-tert-butyl-3-phenyl structure.

-

Crystallographic Analog (3-Nitrophenyl derivative)

- Title: 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.

- Source:Acta Crystallographica Section E.

-

URL:[Link]

- Context: Provides the benchmark unit cell data and dihedral angles (50.6°) used to model the target compound.

-

Supramolecular Synthons in Pyrazoles

-

Title: Hydrogen-bond motifs in the crystals of 5-aminopyrazoles.[6]

- Source:CrystEngComm.

- Context: Establishes the prevalence of the dimer motif in this chemical class.

-

- Kinase Inhibitor Structural Biology: Title: Structure-Activity Relationships of Pyrazole-Based p38 Mitogen-Activated Protein Kinase Inhibitors. Source:Journal of Medicinal Chemistry. Context: Explains the pharmacophoric role of the N1-tert-butyl and C5-amino groups in enzyme binding.

Sources

- 1. 442850-72-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-5-amine|CAS 956780-06-6 [benchchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Biological Activity & Therapeutic Potential of Pyrazole Amine Compounds

Executive Summary

This technical guide provides a comprehensive analysis of pyrazole amine (aminopyrazole) compounds, a privileged scaffold in modern medicinal chemistry. Distinguished by their amphoteric nature and hydrogen-bonding capabilities, these compounds serve as critical bioisosteres for the purine ring of ATP, making them potent kinase inhibitors in oncology. Beyond cancer, this guide explores their efficacy in modulating inflammatory pathways (COX-2/LOX inhibition) and their emerging role in antimicrobial therapeutics. The content details Structure-Activity Relationships (SAR), validated synthesis protocols, and specific biological assay methodologies.

Part 1: The Aminopyrazole Pharmacophore[1]

Structural Characteristics & Tautomerism

The aminopyrazole core consists of a five-membered heterocyclic ring containing two adjacent nitrogen atoms and an exocyclic amine group. Its versatility stems from annular tautomerism , where the hydrogen atom oscillates between N1 and N2. This equilibrium is critical for biological interaction, as it allows the molecule to adapt to different protein binding pockets.

-

3-Aminopyrazole vs. 5-Aminopyrazole: While chemically related via tautomerism, the substitution pattern at N1 locks the structure into a specific regioisomer, distinctively altering the steric and electronic landscape.

-

Hydrogen Bonding: The exocyclic amine acts as a hydrogen bond donor, while the ring nitrogens can act as acceptors (N2) or donors (N1-H). This "Donor-Acceptor" motif is the structural basis for its high affinity for the hinge region of kinase enzymes.

Graphviz Visualization: Pharmacophore SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing aminopyrazole derivatives.

Caption: SAR map detailing the functional impact of substitutions at key positions on the aminopyrazole ring.

Part 2: Therapeutic Mechanisms of Action

Oncology: Kinase Inhibition

The most commercially successful application of pyrazole amines is in the inhibition of protein kinases (e.g., Janus Kinases (JAK) , Aurora Kinases , and BCR-ABL ).

-

Mechanism: The aminopyrazole moiety mimics the adenine ring of ATP. It binds competitively to the ATP-binding pocket of the kinase.[1]

-

Hinge Binding: The exocyclic amine (donor) and the pyrazole N2 (acceptor) form a bidentate hydrogen bond network with the backbone residues of the kinase hinge region.

-

Selectivity: Selectivity is achieved via the "Gatekeeper" residue interactions, modulated by substituents at the C3 and N1 positions.

Representative Drugs:

-

Ruxolitinib: A JAK1/2 inhibitor where the pyrazole ring is central to hinge binding.[2]

-

Avapritinib: Targets KIT and PDGFRA mutations; utilizes a fused pyrazole scaffold.

-

Crizotinib: An ALK/ROS1 inhibitor containing a pyrazole amine motif.[3]

Inflammation: COX-2 and LOX Inhibition

Aminopyrazoles serve as bioisosteres for the pharmacophores found in traditional NSAIDs.

-

COX-2 Selectivity: The bulky aryl substitution often found at N1 allows the molecule to fit into the larger hydrophobic side pocket of COX-2, which is absent in COX-1, thereby reducing gastric side effects.

-

Dual Inhibition: Some derivatives (e.g., Tepoxalin) inhibit both COX and 5-Lipoxygenase (5-LOX), blocking the production of both prostaglandins and leukotrienes.

Part 3: Experimental Protocols

Synthesis: One-Pot Green Synthesis of 5-Aminopyrazole-4-carbonitriles

This protocol utilizes a multicomponent reaction (MCR) favored for its high atom economy and environmental safety.

Reagents:

-

Aryl aldehyde (1.0 mmol)[4]

-

Malononitrile (1.0 mmol)

-

Phenylhydrazine (1.0 mmol)

-

Catalyst: Fe3O4@SiO2 nanoparticles (or basic catalyst like Et3N for standard synthesis)

-

Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve the aryl aldehyde and malononitrile in 5 mL of Ethanol/Water. Stir for 5 minutes at Room Temperature (RT).

-

Condensation: Add phenylhydrazine and the catalyst (10 mol%) to the mixture.

-

Reaction: Reflux the mixture at 80°C for 2-4 hours. Monitor progress via Thin Layer Chromatography (TLC) using n-Hexane:Ethyl Acetate (7:3).

-

Work-up: Cool the reaction mixture to RT. The product usually precipitates.

-

Purification: Filter the solid. Wash with cold ethanol (2x5 mL) and recrystallize from hot ethanol to yield pure 5-aminopyrazole-4-carbonitrile.

-

Validation: Confirm structure via 1H NMR (presence of NH2 singlet around 6.0-7.0 ppm) and IR (CN stretch at ~2200 cm-1).

Biological Assay: Kinase Inhibition (ADP-Glo™ Platform)

This assay quantifies the kinase activity by measuring the ADP generated during the phosphorylation reaction.

Workflow:

-

Enzyme Reaction: Incubate the kinase (e.g., JAK2, 2 ng/µL), substrate (Poly Glu:Tyr), ATP (10 µM), and the Pyrazole Amine test compound (serial dilutions) in kinase buffer for 60 minutes at RT.

-

ADP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to generate light.

-

Measurement: Measure luminescence using a plate reader. The light signal is directly proportional to kinase activity.

-

Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Compound] to calculate IC50.

Graphviz Visualization: Kinase Assay Workflow

Caption: Workflow for the ADP-Glo Kinase Inhibition Assay used to validate pyrazole amine potency.

Part 4: Comparative Data Analysis

The following table summarizes the biological activity of key pyrazole amine derivatives against specific targets, derived from recent literature [1, 3].

| Compound Class | Primary Target | IC50 / Ki | Mechanism | Clinical Status |

| Ruxolitinib | JAK1 / JAK2 | 3.3 nM / 2.8 nM | ATP-Competitive | FDA Approved (Myelofibrosis) |

| Asciminib | BCR-ABL | 0.5 nM | Allosteric (Myristoyl pocket) | FDA Approved (CML) |

| AT7519 | CDK1 / CDK2 | < 50 nM | ATP-Competitive | Clinical Trials (Solid Tumors) |

| 5-Amino-4-CN-Pyrazole | EGFR | ~1.2 µM | ATP-Competitive | Preclinical (Lead Compound) |

| Tepoxalin | COX-1 / COX-2 | 1.1 µM / 0.15 µM | Dual Inhibitor | Veterinary Approved |

References

-

Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Link

-

Ebenezer, O. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules (MDPI). Link

-

Fassihi, A. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. Link

-

Ansari, A. et al. (2021).[5] Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2 nanocatalyst. Frontiers in Chemistry. Link

-

FDA Drug Database. (2024). Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book). Link

Sources

The Emerging Therapeutic Potential of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine: A Mechanistic Investigation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent pharmacological activities.[1][2] This guide focuses on a specific, yet under-investigated derivative, 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine , to explore its therapeutic potential. While direct mechanistic data for this compound is nascent, this document synthesizes the established biological activities of structurally related pyrazole-based molecules to propose a hypothesized mechanism of action centered on kinase inhibition. We will delineate a comprehensive, field-proven research framework to rigorously test this hypothesis, from initial synthesis and characterization to in-depth cellular and biochemical assays. This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, has proven to be a remarkably versatile template for the design of bioactive molecules.[3] This is evidenced by the numerous FDA-approved drugs incorporating this moiety, which span a wide range of therapeutic areas including anti-inflammatory, analgesic, anti-cancer, and antipsychotic agents.[2][4] The success of the pyrazole core lies in its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and its amenability to substitution at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]

The subject of this guide, this compound, features key structural motifs that suggest a strong potential for biological activity. The bulky tert-butyl group can provide steric hindrance that may confer selectivity for specific protein targets, while the phenyl ring offers a site for potential pi-stacking interactions within a protein's binding pocket. The 5-amino group serves as a crucial hydrogen bond donor and a key handle for further chemical modification.

Hypothesized Mechanism of Action: Kinase Inhibition

Given the prevalence of pyrazole derivatives as kinase inhibitors, we hypothesize that This compound acts as an inhibitor of one or more protein kinases. [3][6] Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, structurally related to our compound of interest, is a known scaffold for targeting cyclin-dependent kinases (CDKs).[6] Furthermore, other pyrazole analogues have been investigated as inhibitors of mitogen-activated protein kinases (MAPKs).[7]

Our hypothesis is that the 5-amino group and the pyrazole nitrogens of this compound can form key hydrogen bond interactions with the hinge region of a kinase active site, a common binding motif for ATP-competitive inhibitors. The tert-butyl and phenyl groups would then be positioned to occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

To investigate this hypothesis, a systematic and multi-faceted experimental approach is required. The following sections will detail the necessary protocols and the rationale behind them.

Experimental Validation Framework

Synthesis and Characterization

The first critical step is the robust synthesis and purification of this compound. While the exact synthesis of this specific molecule is not widely reported, a plausible synthetic route can be adapted from established methods for similar pyrazole derivatives.[8][9]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of tert-butylhydrazine hydrochloride (1.2 equivalents) in a suitable solvent such as ethanol or a water/acid mixture, add 3-oxo-3-phenylpropanenitrile (1.0 equivalent).

-

Condensation: Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cyclization and Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as aqueous sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

-

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its identity and purity.

In Vitro Kinase Inhibition Assays

To directly test our hypothesis, a panel of in vitro kinase assays should be performed. This will allow for the determination of the compound's inhibitory activity against a broad range of kinases and identify potential primary targets.

Experimental Protocol: Broad-Spectrum Kinase Panel Screening

-

Compound Preparation: Prepare a stock solution of this compound in DMSO.

-

Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.

-

Compound Addition: Add the test compound at various concentrations. Include appropriate positive and negative controls.

-

Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

-

Detection: Measure the kinase activity using a suitable detection method, such as luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value for any kinases that show significant inhibition.

Table 1: Representative Kinase Panel for Initial Screening

| Kinase Family | Representative Kinases | Rationale |

| CDKs | CDK2, CDK9, CDK16 | Common targets for pyrazole-based inhibitors.[6] |

| MAPKs | p38α, ERK1, JNK1 | Implicated in inflammation and cancer.[7] |

| Tyrosine Kinases | Src, Abl, EGFR | Important targets in oncology. |

Cellular Assays to Determine Biological Effects

Once a primary kinase target is identified, the next step is to assess the compound's effects in a cellular context. This is crucial to confirm that the compound can penetrate cell membranes and engage its target in a biological system.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Culture: Culture a cancer cell line known to be dependent on the identified target kinase.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

-

Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) to quantify the compound's anti-proliferative effect.

Target Engagement and Pathway Analysis

To confirm that the observed cellular effects are a direct result of target kinase inhibition, it is essential to demonstrate target engagement and modulation of the downstream signaling pathway.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

-

Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream substrates.

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme for detection and quantify the band intensities to assess changes in protein phosphorylation.

Visualization of Key Concepts

To aid in the understanding of the proposed mechanism and experimental workflows, the following diagrams have been generated.

Figure 1: A simplified workflow for the synthesis and characterization of the target compound.

Figure 2: Proposed mechanism of action via competitive kinase inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically grounded approach to investigating the mechanism of action of this compound. By leveraging the known pharmacology of the pyrazole scaffold, we have formulated a testable hypothesis centered on kinase inhibition. The detailed experimental protocols provide a clear roadmap for researchers to validate this hypothesis and uncover the therapeutic potential of this compound.

Future work should focus on lead optimization based on the initial findings. Structure-activity relationship (SAR) studies can be conducted to improve potency and selectivity. Furthermore, in vivo studies in relevant animal models will be necessary to evaluate the compound's efficacy and safety profile, paving the way for potential clinical development. The exploration of this and other novel pyrazole derivatives holds significant promise for the discovery of next-generation therapeutics.

References

- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google P

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: )

- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC - NIH. (URL: )

- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. (URL: )

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. (URL: )

- 3-(tert-Butyl)-N-(4-methoxybenzyl)

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (URL: )

- A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (URL: )

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (URL: )

- Table 1. 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l.

- (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone - MDPI. (URL: )

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- (PDF)

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: )

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine: A Privileged Scaffold for Next-Generation SDHI Fungicides

Application Note: AN-AGRO-2026-04

Abstract

The pyrazole-4-carboxamide motif represents a cornerstone in modern fungicide development, particularly for Succinate Dehydrogenase Inhibitors (SDHIs). While commercial standards often utilize methyl-substituted pyrazoles (e.g., Fluxapyroxad, Penthiopyrad), the 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine scaffold offers a unique steric and lipophilic profile. The bulky tert-butyl group at the N1 position enhances metabolic stability against N-dealkylation, while the C3-phenyl ring provides π-π stacking opportunities within the ubiquinone binding pocket (Q-site) of Complex II. This guide details the regioselective synthesis of this intermediate, its validation, and its protocol for conversion into active carboxamide libraries.

Introduction: The "Pyrazole Privilege" in Agrochemistry

Succinate Dehydrogenase Inhibitors (SDHIs) function by blocking the ubiquinone-binding site of mitochondrial Complex II, halting fungal respiration. The efficacy of these agents hinges on the "ortho-substituted amide" bridge, which is constructed from an amino-pyrazole intermediate.

Why 1-Tert-butyl-3-phenyl?

-

Metabolic Shielding: The N1-tert-butyl group acts as a "lipophilic bulwark," significantly retarding oxidative metabolism compared to N-methyl analogs.

-

Regiochemical Control: Synthesizing 1-alkyl-3-aryl pyrazoles requires precise control over the condensation of hydrazines with

-ketonitriles. A common pitfall is the formation of the 3-amino isomer; this guide provides a protocol to lock the 5-amino regioselectivity. -

Binding Affinity: The 3-phenyl group extends the scaffold into the hydrophobic sub-pocket of the target enzyme, potentially increasing potency against resistant strains (e.g., Sclerotinia sclerotiorum or Botrytis cinerea).

Chemical Characterization

| Property | Specification |

| Chemical Name | This compound |

| Formula | C₁₃H₁₇N₃ |

| Molecular Weight | 215.30 g/mol |

| CAS Number | Analogous to 126208-61-5 (Isomer dependent) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

| pKa (Conjugate Acid) | ~3.5 (Weakly basic amine) |

| Key Spectroscopic Feature | ¹H NMR: Pyrazole C4-H singlet at ~5.8 ppm |

Protocol 1: Regioselective Synthesis

Objective: Synthesize this compound from benzoylacetonitrile and tert-butylhydrazine hydrochloride with >95% regioselectivity.

Mechanism of Regioselectivity

The reaction involves the condensation of a hydrazine with a 1,3-electrophile. To ensure the 1-tert-butyl and 3-phenyl arrangement, the unsubstituted nitrogen (

-

Reaction Path:

(hydrazine)

Materials

-

Benzoylacetonitrile (14.5 g, 100 mmol)

-

tert-Butylhydrazine hydrochloride (12.5 g, 100 mmol)

-

Ethanol (Absolute, 150 mL)

-

Triethylamine (Et₃N) (15 mL, 110 mmol) - Crucial for neutralizing the HCl salt.

-

Acetic Acid (Glacial, 5 mL) - Catalyst.

Step-by-Step Methodology

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve benzoylacetonitrile (100 mmol) in Ethanol (100 mL).

-

Neutralization: In a separate beaker, dissolve tert-butylhydrazine hydrochloride in Ethanol (50 mL) and add Triethylamine dropwise. Stir for 10 minutes.

-

Addition: Add the neutralized hydrazine solution to the nitrile solution.

-

Catalysis: Add Glacial Acetic Acid (5 mL). The slight acidity protonates the ketone oxygen, making it more electrophilic for the initial attack.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). The starting nitrile ( -

Workup:

-

Evaporate the ethanol under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (200 mL).

-

Wash with Water (

) and Brine ( -

Dry over anhydrous

.[1]

-

-

Purification: The crude product often contains traces of the regioisomer. Recrystallize from a mixture of Ethanol/Water (9:1) .

-

Note: If oiling occurs, use column chromatography (Gradient: 10%

40% EtOAc in Hexanes).

-

Visualization: Synthesis Workflow

Figure 1: Critical path for the regioselective synthesis of the target intermediate.

Protocol 2: Derivatization to Active Fungicides

Objective: Convert the intermediate amine into a pyrazole-carboxamide library (SDHI candidates) via amide coupling.

Rationale

The free amine at position 5 is the nucleophile. It must be coupled with an acid chloride (typically a nicotinyl or benzoyl chloride substituted with halogens) to create the active pharmacophore.

Materials

-

This compound (Synthesized in Protocol 1)

-

Acid Chloride (e.g., 2-chloronicotinyl chloride or 2-(trifluoromethyl)benzoyl chloride)

-

Dichloromethane (DCM) (Anhydrous)

-

Pyridine or DIPEA (Base)

Step-by-Step Methodology

-

Dissolution: Dissolve the aminopyrazole (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

). -

Base Addition: Add Pyridine (1.5 eq). Cool the solution to

using an ice bath. -

Coupling: Add the Acid Chloride (1.1 eq) dropwise.

-

Expert Tip: If the acid chloride is solid, dissolve it in a minimal amount of DCM first.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Quench: Quench with saturated

solution. -

Isolation: Separate the organic layer, dry over

, and concentrate. -

Final Polish: Triturate the solid with cold diethyl ether to remove unreacted acid chloride/pyridine traces.

Visualization: SDHI Development Pipeline

Figure 2: Workflow for transforming the amine intermediate into active fungicide candidates.

Analytical Quality Control

To ensure the integrity of the intermediate before library generation, the following criteria must be met:

-

¹H NMR (DMSO-d₆, 400 MHz):

- 1.60 ppm (s, 9H, t-Butyl).

-

5.30 ppm (s, 2H,

- 5.85 ppm (s, 1H, Pyrazole-H4). Critical Regio-marker.

- 7.30–7.80 ppm (m, 5H, Phenyl).

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Solvent: ACN/Water (0.1% Formic Acid).

-

Requirement:

area under the curve.

-

-

Regioisomer Check:

-

The 3-amino isomer typically shows the pyrazole-H4 proton slightly downfield (

ppm) due to different shielding from the phenyl ring.

-

Safety and Handling

-

Hydrazines: tert-Butylhydrazine is toxic and potentially genotoxic. Handle in a fume hood.

-

Benzoylacetonitrile: Irritant.[2] Avoid dust inhalation.

-

Waste: All aqueous washes containing hydrazine residues must be treated with bleach (hypochlorite) before disposal to oxidize hydrazines to nitrogen gas.

References

- Fungicide Mechanism: Glättli, A., et al. "Succinate Dehydrogenase Inhibitors (SDHIs): A Class of Fungicides with a Broad Spectrum of Activity." International Journal of Molecular Sciences, 2022.

-

Synthesis of Aminopyrazoles: Foloppe, N., et al. "Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding Patterns and Metabolite Formation." Bioorganic & Medicinal Chemistry, 2006. Link

- Regioselectivity: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.

-

Agrochemical Applications: Lamberth, C. "Pyrazoles in Agrochemicals." Heterocycles, 2017. Link

-

SDHI Resistance Management: Sierotzki, H., & Scalliet, G. "A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides." Phytopathology, 2013. Link

(Note: While specific CAS 126208-61-5 refers to an isomer, the protocols above are adapted for the requested 1-tert-butyl-3-phenyl structure based on standard heterocyclic chemistry principles validated in the cited literature.)

Sources

Application Notes and Protocols for the Selective N-Alkylation of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery

The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anti-infective, and anti-tumor properties.[1][2] The strategic functionalization of the pyrazole ring, particularly through N-alkylation, is a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of these molecules.[3][4][5] This application note provides a detailed protocol for the selective N-alkylation of 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine, a versatile building block in drug development. The presence of two potentially reactive nitrogen centers—the endocyclic pyrazole nitrogen and the exocyclic primary amine—necessitates a carefully designed synthetic strategy to achieve high regioselectivity. This guide will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting.

Chemical Principles and Mechanistic Rationale for Selective N-Alkylation

The selective N-alkylation of this compound hinges on the differential nucleophilicity of the two nitrogen atoms. The lone pair of electrons on the pyrazole ring nitrogen (N1) is part of the aromatic sextet, rendering it less basic and nucleophilic than the exocyclic 5-amino group. However, upon deprotonation with a suitable base, the resulting pyrazolate anion becomes a potent nucleophile, readily attacking an electrophilic alkylating agent.[1][6]

The key to achieving selective N1-alkylation lies in the choice of base and reaction conditions. A strong, non-nucleophilic base, such as sodium hydride (NaH), is ideal for deprotonating the pyrazole N-H without significantly affecting the less acidic amino group. The reaction is typically performed in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the resulting cation without interfering with the nucleophilic attack.

Alternative methods for N-alkylation of pyrazoles include acid-catalyzed reactions with trichloroacetimidates and phase-transfer catalysis.[1][2] However, the classic approach involving deprotonation followed by reaction with an alkyl halide remains a robust and widely applicable strategy, particularly when regioselectivity is a primary concern.[1][6]

Experimental Workflow for N-Alkylation

The following diagram outlines the general workflow for the selective N-alkylation of this compound.

Caption: Experimental workflow for the selective N-alkylation of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective N1-alkylation of this compound using an alkyl halide.

Materials and Reagents:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent).

-

Dissolution: Add anhydrous DMF to the flask to dissolve the starting material. The concentration can be adjusted, but a starting point of 0.1–0.5 M is recommended.

-

Deprotonation: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.1–1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care in a fume hood.

-

Stirring for Deprotonation: Allow the reaction mixture to stir at 0 °C for 30–60 minutes to ensure complete deprotonation of the pyrazole nitrogen.[7] Evolution of hydrogen gas should be observed.

-

Addition of Alkylating Agent: Slowly add the alkyl halide (1.0–1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2–16 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[7][8]

-

Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[8]

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[6][9]

Optimization Parameters

The success and efficiency of the N-alkylation reaction can be influenced by several factors. The following table summarizes key parameters that can be optimized.

| Parameter | Variation | Rationale and Expected Outcome |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Stronger bases like NaH ensure complete deprotonation. Weaker bases may require higher temperatures or longer reaction times.[10] |

| Solvent | DMF, THF, Acetonitrile | Aprotic polar solvents are generally preferred. The choice can affect solubility and reaction rates. |

| Temperature | 0 °C to reflux | Initial deprotonation is often done at low temperatures to control reactivity. The alkylation step may be heated to drive the reaction to completion.[11][12] |

| Alkylating Agent | R-I > R-Br > R-Cl | The reactivity of the alkyl halide follows the order of leaving group ability. Iodides are the most reactive. |

| Equivalents | 1.0–1.5 eq. of base and alkylating agent | Using a slight excess of the base and alkylating agent can help ensure complete conversion of the starting material. |

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous. Water will quench the sodium hydride.

-

Increase the reaction time or temperature.

-

Consider using a more reactive alkylating agent (e.g., an iodide instead of a chloride).

-

-

Formation of Side Products (e.g., N-alkylation of the amino group):

-

This is less likely with the use of a strong, non-nucleophilic base at low temperatures. If observed, consider using a milder base or protecting the amino group prior to alkylation.

-

-

Incomplete Reaction:

-

Verify the quality of the sodium hydride.

-

Ensure efficient stirring to facilitate the heterogeneous reaction with NaH.

-

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the selective N-alkylation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide range of N-alkylated pyrazole derivatives. These compounds serve as valuable scaffolds for the development of novel therapeutics, and the methodologies described herein offer a reliable pathway to their synthesis and exploration.

References

-

Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3423. [Link]

-

Various Authors. (2025). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Semantic Scholar. [Link]

- Prasad, R., & Rao, B. S. (1996). N-alkylation method of pyrazole.

-

El-Brollosy, N. R., Al-Deeb, O. A., & El-Emam, A. A. (2014). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. [Link]

-

Nayak, S. K., et al. (2013). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. [Link]

-

Zheng, S. L., et al. (2018). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

-

Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

-

Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3647–3652. [Link]

-

Srom, O., & Janeba, Z. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9547–9557. [Link]

-

Edilova, Y. O., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(23), 7793. [Link]

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

- Various Authors. (2011). Method for purifying pyrazoles.

-

Mate, N. A., & Chisholm, J. D. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022(3), M1453. [Link]

-

Al-Tel, T. H. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 12. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Role of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine in the Synthesis of Selective Anti-inflammatory Agents

Introduction: The Pyrazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and antidepressant properties.[1][2][3][4] However, it is within the realm of anti-inflammatory therapeutics that the pyrazole scaffold has achieved its most notable success.[5] This is exemplified by the development of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, which feature a diaryl-substituted pyrazole core.[6][7][8]

The primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which mediate the biosynthesis of prostaglandins—key signaling molecules in the inflammatory cascade.[5] The discovery of two distinct COX isoforms, the constitutively expressed COX-1 (responsible for homeostatic functions like gastric protection) and the inflammation-inducible COX-2, revolutionized the field.[5][8] This allowed for the rational design of drugs that selectively target COX-2, thereby mitigating the gastrointestinal side effects associated with non-selective COX inhibition.

In this context, 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine emerges as a highly valuable synthon, or key building block. Its structure provides a robust pyrazole core, and the strategically positioned primary amine at the C5 position serves as a versatile functional handle for introducing pharmacophoric elements required for potent and selective COX-2 inhibition. This guide provides a detailed exploration of its synthesis and subsequent application in creating next-generation anti-inflammatory agents.

Part 1: Synthesis of the Core Synthon: this compound

The most prevalent and efficient method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-bifunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone.[1][2] For the synthesis of our target synthon, the key precursors are tert-butylhydrazine and a suitable β-ketonitrile, such as benzoylacetonitrile (3-oxo-3-phenylpropanenitrile). The nitrile group serves as a precursor to the C5-amine functionality.

The workflow for this synthesis is a classic example of heterocyclic chemistry, involving nucleophilic attack, cyclization, and dehydration.

Caption: Workflow for the synthesis of the pyrazole amine synthon.

Experimental Protocol 1: Synthesis of this compound

This protocol outlines a representative procedure for the laboratory-scale synthesis of the title compound.

A. Reagents and Materials:

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Stoichiometry |

| Benzoylacetonitrile | C₉H₇NO | 145.16 | 14.5 g | 1.0 eq |

| tert-Butylhydrazine HCl | C₄H₁₃ClN₂ | 124.61 | 13.7 g | 1.1 eq |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 7.5 g | 1.1 eq |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 200 mL | Solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | pH adjustment |

| Water (Deionized) | H₂O | 18.02 | As needed | Workup |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | Drying agent |

B. Step-by-Step Methodology:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (200 mL) followed by sodium ethoxide (7.5 g, 1.1 eq). Stir the mixture until the sodium ethoxide is fully dissolved.

-

Addition of Hydrazine: To the ethanolic solution, add tert-butylhydrazine hydrochloride (13.7 g, 1.1 eq). Stir for 15 minutes at room temperature. The use of the hydrochloride salt is common for stability; the sodium ethoxide acts as a base to liberate the free hydrazine in situ.

-

Addition of Ketone: Add benzoylacetonitrile (14.5 g, 1.0 eq) to the reaction mixture in one portion.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (benzoylacetonitrile) is consumed.

-

Reaction Quench and Workup: After cooling the reaction mixture to room temperature, carefully neutralize it by the dropwise addition of concentrated hydrochloric acid to a pH of ~7.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water (150 mL) and extract the aqueous layer with ethyl acetate (3 x 100 mL). The organic layers contain the desired product.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a crystalline solid. A representative yield for this type of reaction is in the range of 65-75%.

C. Causality and Self-Validation:

-

Choice of Base: Sodium ethoxide is used to deprotonate the hydrochloride salt of the hydrazine and to catalyze the condensation by promoting enolate formation from the β-ketonitrile.

-

Reflux Conditions: Heating is necessary to provide the activation energy for the cyclization and subsequent dehydration/aromatization steps, ensuring a reasonable reaction rate.

-

Neutralization: This step is critical to quench the reaction and protonate the product, facilitating its extraction into an organic solvent and preventing potential side reactions during workup.

-

Purification: Recrystallization is a crucial final step to ensure the high purity of the synthon, which is essential for the success of subsequent derivatization reactions and for obtaining reliable biological data.

Part 2: Application in the Synthesis of a Potent Anti-inflammatory Agent

The primary amine of this compound is the key to its utility. This nucleophilic group can be readily derivatized. For creating selective COX-2 inhibitors, the most critical transformation is the reaction with a substituted benzenesulfonyl chloride to form a sulfonamide.[6] This sulfonamide moiety is the pharmacophore that fits into the specific side pocket of the COX-2 enzyme, conferring selectivity.[9]

Caption: Derivatization of the pyrazole amine to a sulfonamide.

Experimental Protocol 2: Synthesis of N-(1-tert-butyl-3-phenyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide

This protocol details the sulfonylation of the pyrazole amine, a key step in producing a Celecoxib-like anti-inflammatory agent. The procedure is adapted from a similar synthesis of a pyrazole-based benzenesulfonamide.[6]

A. Reagents and Materials:

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Stoichiometry |

| This compound | C₁₃H₁₇N₃ | 215.30 | 215 mg | 1.0 mmol |

| 4-Methylbenzenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 381 mg | 2.0 eq |

| Triethylamine | C₆H₁₅N | 101.19 | 0.33 mL | 2.4 eq |

| Acetonitrile (Anhydrous) | C₂H₃N | 41.05 | 4.0 mL | Solvent |

| Water (Deionized) | H₂O | 18.02 | As needed | Workup |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Eluent |

| Silica Gel | SiO₂ | 60.08 | As needed | Chromatography |

B. Step-by-Step Methodology:

-

Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (215 mg, 1.0 mmol) in anhydrous acetonitrile (4.0 mL).

-

Addition of Reagents: To this solution, add 4-methylbenzenesulfonyl chloride (381 mg, 2.0 eq) followed by triethylamine (0.33 mL, 2.4 eq).

-

Reaction Conditions: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by TLC.

-

Workup: After the reaction is complete, evaporate the solvent under reduced pressure. Add deionized water (10 mL) to the residue.

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using dichloromethane as the eluent, to afford the final compound as a solid.[6] A high yield (e.g., >85%) is expected for this type of reaction.[6]

C. Causality and Self-Validation:

-

Base and Stoichiometry: Triethylamine is a non-nucleophilic organic base used to neutralize the hydrochloric acid generated during the reaction. Using a slight excess ensures the reaction goes to completion. An excess of the sulfonyl chloride can also help drive the reaction forward.

-

Solvent Choice: Anhydrous acetonitrile is an excellent polar aprotic solvent for this reaction, as it dissolves the reactants well without interfering with the reaction chemistry.

-

Purification Method: Column chromatography is the gold standard for purifying organic compounds of this nature. It effectively separates the desired product from unreacted starting materials and the triethylammonium hydrochloride salt, ensuring the purity required for pharmacological testing.

Part 3: Mechanism of Action - The Basis for COX-2 Selectivity

The therapeutic advantage of pyrazole-sulfonamide drugs lies in their selective inhibition of the COX-2 enzyme. This selectivity is rooted in a key structural difference between the two COX isoforms.

-

COX-1 Active Site: The active site channel of COX-1 is relatively narrow and constricted.

-

COX-2 Active Site: The COX-2 active site is approximately 25% larger and possesses a distinct, accessible side pocket. This difference is primarily due to the substitution of a bulky isoleucine in COX-1 with a smaller valine in COX-2.

-

Selective Inhibition: The bulky sulfonamide group, attached to the pyrazole scaffold, is too large to fit into the constricted active site of COX-1. However, it fits perfectly into the side pocket of the COX-2 active site.[8][9] This specific interaction anchors the inhibitor within the COX-2 enzyme, blocking its catalytic activity. Key interactions often include hydrogen bonds between the sulfonamide's -SO₂NH₂ group and amino acid residues like His90 and Arg513 at the base of the side pocket.[9]

Caption: Logical diagram of selective COX-2 inhibition.

This selective inhibition leads to a reduction in the production of pro-inflammatory prostaglandins at the site of inflammation, while sparing the production of prostaglandins that protect the gastric mucosa, thus offering a safer therapeutic profile for long-term use.

References

- Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

-

National Center for Biotechnology Information. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PubMed Central. Retrieved February 2, 2026, from [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

-

Correa, J., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1838. Available from: [Link]

-

ChemRxiv. (2024). Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved February 2, 2026, from [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 2, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2015). Current status of pyrazole and its biological activities. PubMed Central. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors.... PubMed Central. Retrieved February 2, 2026, from [Link]

-

MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2017). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues.... PubMed Central. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

-

PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Structural similarity between celecoxib and compound 5 g. Retrieved February 2, 2026, from [Link]

-

Taylor & Francis Online. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Retrieved February 2, 2026, from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Engineering of CNS-Penetrant DLK Inhibitors using the 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine Scaffold

Executive Summary & Chemical Biology Rationale

The development of disease-modifying therapies for neurodegenerative disorders (ALS, Alzheimer’s, Parkinson’s) faces two primary bottlenecks: Blood-Brain Barrier (BBB) permeability and Kinase Selectivity .

The molecule 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine represents a "privileged scaffold" in medicinal chemistry.[1][2] It is not merely a building block; it is a pre-validated pharmacophore designed to overcome these bottlenecks.

Why This Scaffold?

-

The Tert-Butyl Anchor (Lipophilicity & Selectivity): The bulky tert-butyl group at the N1 position serves two functions. First, it significantly increases

, enhancing passive diffusion across the BBB. Second, in many kinase active sites (specifically MAP3K12/DLK and p38 MAPK), this group occupies the hydrophobic "gatekeeper" pocket or the allosteric hydrophobic slot, providing selectivity against kinases with smaller pockets. -

The 5-Amine Hinge Binder: The exocyclic amine at position 5 acts as a critical hydrogen bond donor to the kinase hinge region (typically interacting with the backbone carbonyl of specific residues like Glu or Met).

-

The 3-Phenyl Spacer: This moiety provides rigid orientation, directing substituents into the solvent-exposed region or the "specificity pocket," allowing for the construction of Type II kinase inhibitors (e.g., via urea linkers).

This guide details the protocol for utilizing this scaffold to develop inhibitors of DLK (Dual Leucine Zipper Kinase) , a critical upstream regulator of the JNK-c-Jun apoptotic pathway in neurons.

Mechanism of Action: The DLK-JNK Pathway

To develop effective drugs, one must understand the signaling cascade being interrupted. DLK is an injury-response kinase. Its inhibition is neuroprotective.

Figure 1: The DLK signaling cascade. The scaffold targets the ATP-binding pocket of DLK, preventing the phosphorylation of JNK and subsequent neuronal death.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize this compound with high regiochemical purity. Challenge: Controlling N1 vs. N2 alkylation during hydrazine condensation.

Reagents:

-

Benzoylacetonitrile (1.0 eq)

-

tert-Butylhydrazine hydrochloride (1.1 eq)

-

Ethanol (anhydrous)

-

Triethylamine (TEA) or Refluxing acid catalysis (depending on specific conditions)

Step-by-Step Methodology:

-

Preparation: Dissolve Benzoylacetonitrile (14.5 g, 100 mmol) in absolute Ethanol (150 mL).

-

Addition: Add tert-Butylhydrazine HCl (13.7 g, 110 mmol) to the solution.

-

Cyclization: Heat the mixture to reflux (78°C) for 12–16 hours. Monitor by LC-MS for the disappearance of the nitrile peak.

-

Note: The steric bulk of the tert-butyl group favors the formation of the 1-substituted isomer over the 2-substituted isomer, but thermal control is vital.

-

-

Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Dissolve residue in EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.

-

Crystallization: Recrystallize from Hexane/EtOAc (9:1) to yield off-white crystals.

-

Validation (Critical): Perform NOE (Nuclear Overhauser Effect) NMR spectroscopy. You must observe an NOE signal between the tert-butyl protons and the H4 pyrazole proton to confirm N1 placement.

Protocol B: Derivatization (Library Generation)

Objective: Convert the scaffold into a potent DLK inhibitor (Type II) via Urea or Amide linkage. Rationale: The free amine is not the final drug; it is the anchor. High-affinity inhibitors often require a urea linker to interact with the "DFG-out" conformation of the kinase.[2]

-

Activation: Dissolve the scaffold (1.0 eq) in DCM/Pyridine.

-

Coupling: Add an aryl isocyanate (e.g., 2-fluoro-5-(trifluoromethyl)phenyl isocyanate) (1.1 eq).

-

Reaction: Stir at RT for 4 hours. The amine attacks the isocyanate carbon.

-

Result: Formation of a 1-(1-tert-butyl-3-phenyl-1H-pyrazol-5-yl)-3-arylurea.

-

Why this structure? This motif mimics the structure of established inhibitors (e.g., BIRB-796), extending into the hydrophobic back pocket of the kinase.

-

Screening & Validation Workflows

Data Summary: Expected Pharmacokinetic Profile

The following table summarizes the target profile for a CNS-penetrant lead derived from this scaffold.

| Parameter | Target Value | Assay Method | Rationale |

| DLK IC₅₀ | < 10 nM | TR-FRET / LanthaScreen | High potency required for brain target engagement. |

| p38 MAPK IC₅₀ | > 500 nM | TR-FRET | Selectivity window to avoid systemic toxicity. |

| PAMPA Pe | > 10 x 10⁻⁶ cm/s | PAMPA-BBB | Indicates high passive diffusion across BBB. |

| Efflux Ratio | < 2.0 | MDCK-MDR1 | Avoids P-gp transporter efflux at the BBB. |

| LogD (pH 7.4) | 2.5 – 3.5 | Shake-flask | Optimal lipophilicity for CNS penetration. |

Protocol C: PAMPA-BBB Permeability Assay

Objective: Verify that the tert-butyl modification confers sufficient lipophilicity for BBB penetration.

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO.

-

Membrane Coating: Coat the PVDF membrane of the donor plate (96-well) with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

-

Donor Loading: Dilute compound to 50 µM in PBS (pH 7.4) and add 200 µL to donor wells.

-

Acceptor Loading: Add 200 µL of fresh PBS to acceptor wells.

-

Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

-

Quantification: Separate plates and measure concentration in both donor and acceptor wells using UV-Vis spectroscopy (250–500 nm) or LC-MS/MS.

-

Calculation: Calculate Effective Permeability (

) using the standard equation:

Workflow Visualization

The following diagram illustrates the iterative design cycle required to turn the raw scaffold into a lead candidate.

Figure 2: The iterative optimization cycle. Compounds failing potency or permeability thresholds are recycled into chemical derivatization.

References

-

Patel, S., et al. (2015).[3][4] "Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12)." Journal of Medicinal Chemistry. [Link][4]

-

Ferreira, M., et al. (2021). "Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020)."[3][5] Molecules. [Link][1][2][3][4][5][6][7][8][9][10]

-

Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. (Describes the BIRB-796 mechanism relevant to this scaffold). [Link]

-

BioAssay Systems. "Parallel Artificial Membrane Permeability Assay-BBB Kit Protocol." [Link]

-

Reaction Biology. "Step-by-Step Guide to Kinase Inhibitor Development." [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood-brain barrier permeability prediction of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: The 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine Scaffold

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Within this versatile family, 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine stands out as a particularly valuable starting point for drug discovery programs.

This scaffold possesses a unique combination of structural features that make it an exceptional tool for medicinal chemists:

-

A Bulky N1-tert-butyl Group: This sterically demanding group can serve as a "gatekeeper," preventing non-specific binding and orienting the molecule within a target's binding pocket. It often enhances metabolic stability.

-

A C3-Phenyl Ring: This aromatic moiety provides a key interaction point, often engaging in pi-stacking or hydrophobic interactions. It can be readily substituted to fine-tune binding affinity and selectivity.

-

A Reactive C5-Amino Group: This primary amine is the principal handle for synthetic elaboration. It allows for the straightforward introduction of diverse functional groups (e.g., ureas, amides, sulfonamides), enabling chemists to systematically explore structure-activity relationships (SAR) and optimize lead compounds.[5]

These attributes have positioned the this compound core as a foundational element in the development of targeted therapies, most notably in the realm of protein kinase inhibitors.

Caption: Key structural features of the scaffold.

Application Focus: Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. The this compound scaffold is exceptionally well-suited for designing kinase inhibitors that compete with ATP for binding to the enzyme's active site.

Mechanism of Action & Rationale

The scaffold's utility stems from its ability to mimic the hinge-binding interactions of the adenine portion of ATP. The C5-amino group is frequently converted into a urea or amide, which acts as a potent hydrogen bond donor/acceptor moiety. This new functional group can form crucial bidentate hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction effectively anchors the inhibitor in the active site.

Simultaneously, the N1-tert-butyl and C3-phenyl groups occupy adjacent hydrophobic pockets, further enhancing binding affinity and contributing to selectivity against different kinases.

Caption: Generalized binding mode of a pyrazolyl-urea inhibitor.

Target Examples and Structure-Activity Relationship (SAR)

Derivatives of this scaffold have shown potent activity against several important cancer-related kinases.

-

FLT3 Kinase: Activating mutations in FMS-like tyrosine kinase 3 (FLT3) are common in Acute Myeloid Leukemia (AML).[6][7] SAR studies have revealed that the N-phenyl, 3-tert-butyl substitution pattern on the pyrazole ring is highly favorable for FLT3 inhibition.[8] Derivatization of the C5-amine into a urea moiety is a common strategy to achieve potent inhibition.[8]

-

p38 MAP Kinase: This kinase is a key mediator of inflammatory responses, and its inhibitors have therapeutic potential in inflammatory diseases and some cancers.[9] Pyrazole-urea based inhibitors, including clinical candidate BIRB-796, have demonstrated potent p38 inhibition.[10] The urea is critical for establishing hydrogen bonds with the hinge region residues Glu71 and Asp168.

The C5-amino group serves as the primary diversification point. The general SAR can be summarized as follows:

Caption: Structure-Activity Relationship (SAR) summary.

| Target | Scaffold Modification | Resulting Activity | Reference |

| FLT3 | C5-Amine -> Aryl Urea | Potent inhibition (nM range) | [8] |

| p38 MAPK | C5-Amine -> Naphthyl Urea | Potent inhibition, in vivo efficacy | |

| Various | C5-Amine -> Sulfonamide | Biologically active derivatives | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol describes the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine, a classic and reliable method for constructing the aminopyrazole core.[11]

Reaction Scheme: Benzoylacetonitrile + tert-Butylhydrazine hydrochloride → this compound

Materials & Reagents:

| Reagent | Formula | MW | Amount | Moles |

| Benzoylacetonitrile | C₉H₇NO | 145.16 | 5.00 g | 34.4 mmol |

| tert-Butylhydrazine HCl | C₄H₁₃ClN₂ | 124.61 | 4.72 g | 37.9 mmol |

| Sodium Acetate | NaC₂H₃O₂ | 82.03 | 9.10 g | 111 mmol |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 100 mL | - |

| Water (H₂O) | H₂O | 18.02 | 50 mL | - |

Procedure:

-